L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine
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Overview
Description
L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine is a synthetic peptide composed of seven amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The specific sequence and modifications in this peptide may confer unique properties that are of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of such peptides may be scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides like L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like tyrosine, leading to the formation of dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine may have applications in various fields:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: Investigating its role in cellular processes and interactions with proteins.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: Use in the development of new materials or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Binding: Interacting with cell surface receptors to modulate signaling pathways.
Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-L-ornithine: Lacks the diaminomethylidene modification.
L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-L-lysine: Contains lysine instead of ornithine.
L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-L-arginine: Contains arginine instead of ornithine.
Uniqueness
The presence of the diaminomethylidene group in L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine may confer unique properties, such as increased binding affinity or altered reactivity, distinguishing it from other similar peptides.
Properties
CAS No. |
820963-96-0 |
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Molecular Formula |
C43H57N9O9 |
Molecular Weight |
844.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C43H57N9O9/c1-25(2)36(52-40(58)34(23-27-12-16-29(53)17-13-27)49-37(55)31-10-6-20-46-31)41(59)50-33(22-26-8-4-3-5-9-26)39(57)48-32(11-7-21-47-43(44)45)38(56)51-35(42(60)61)24-28-14-18-30(54)19-15-28/h3-5,8-9,12-19,25,31-36,46,53-54H,6-7,10-11,20-24H2,1-2H3,(H,48,57)(H,49,55)(H,50,59)(H,51,56)(H,52,58)(H,60,61)(H4,44,45,47)/t31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
HOUJZROSENZFKA-NGTAMTFRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4 |
Origin of Product |
United States |
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